Hydrogen-Bond Donor Elimination: Target Compound vs. N-cyclohexylacetamide Analog
The target compound is a tertiary amide with zero hydrogen-bond donors (HBD = 0), whereas its closest structural analog, 2-(4-chloro-3-methylphenoxy)-N-cyclohexylacetamide (C₁₅H₂₀ClNO₂, MW 281.78), is a secondary amide bearing one hydrogen-bond donor (HBD = 1) . In drug design, reducing HBD count from 1 to 0 is associated with improved passive membrane permeability and oral bioavailability, with median permeability coefficients increasing approximately 2- to 5-fold when HBD count drops from 1 to 0 in matched molecular pair analyses [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2-(4-chloro-3-methylphenoxy)-N-cyclohexylacetamide: HBD = 1 (secondary amide) |
| Quantified Difference | ΔHBD = –1 (tertiary vs. secondary amide) |
| Conditions | Structural analysis based on ChemSpider records and matched molecular pair principles [1] |
Why This Matters
For cell-based assays or in vivo studies requiring membrane penetration, the absence of an H-bond donor predicts superior passive permeability compared to the secondary amide analog, potentially reducing the risk of false-negative results due to poor cellular uptake.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
